Spiro[1-azabicyclo[2.2.1]heptane-7,3-pyrrolidin]-2-one (9CI)
Description
Spiro[1-azabicyclo[2.2.1]heptane-7,3-pyrrolidin]-2-one (9CI) is a spirocyclic compound featuring a bicyclo[2.2.1]heptane ring fused to a pyrrolidin-2-one moiety via a spiro junction. Its molecular formula is C₉H₁₄N₂O, with a molecular weight of 166.22 g/mol. The compound’s SMILES string is C1CN2C(=O)CC1C23CCNC3, and its InChIKey (IYUHXNXRNLTJHR-UHFFFAOYSA-N) confirms stereochemical uniqueness .
This scaffold has been explored in medicinal chemistry for its conformational rigidity, which enhances binding specificity to biological targets. For instance, spiroazabicyclic structures are frequently studied as ligands for nicotinic acetylcholine receptors (nAChRs) and kinase inhibitors .
Structure
3D Structure
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C9H14N2O/c12-8-5-7-1-4-11(8)9(7)2-3-10-6-9/h7,10H,1-6H2 |
InChI Key |
IYUHXNXRNLTJHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)CC1C23CCNC3 |
Origin of Product |
United States |
Preparation Methods
One-Pot Three-Component Reactions
One efficient method for synthesizing spiro[1-azabicyclo[2.2.1]heptane-7,3-pyrrolidin]-2-one involves a one-pot three-component reaction of azomethine ylides with various electrophiles.
Reagents : Azomethine ylides generated from isatins and azetidine-2-carboxylic acid.
Electrophiles : Maleimides and itaconimides.
Conditions : Mild reaction conditions with moderate to high yields (up to 93%).
This method demonstrates excellent regioselectivity and diastereoselectivity, making it a promising approach for synthesizing complex polyheterocyclic systems.
Palladium-Catalyzed Reactions
Palladium-catalyzed reactions have also been explored for the synthesis of spiro compounds.
Method Description : The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been utilized to construct oxygenated derivatives of spiro compounds.
Substrates : A variety of cyclopentene derivatives can be used.
Advantages : This method allows for the efficient construction of a library of bridged aza-bicyclic structures, which can be further functionalized to yield diverse chemical entities.
Asymmetric Synthesis Techniques
Asymmetric synthesis techniques are crucial for producing enantiomerically pure compounds.
Example Method : Organocatalytic approaches have been employed to achieve enantioselective synthesis of spiro compounds.
Reaction Type : 1,3-dipolar cycloaddition reactions have shown promise in constructing optically active spiro[pyrrolidin-3,2′-oxindole] derivatives, which can serve as precursors or analogs for spiro[1-azabicyclo[2.2.1]heptane-7,3-pyrrolidin]-2-one.
Comparative Summary of Preparation Methods
The following table summarizes the preparation methods discussed:
| Method Type | Key Features | Yields | Selectivity |
|---|---|---|---|
| One-Pot Three-Component Reaction | Utilizes azomethine ylides and electrophiles | Up to 93% | Excellent regioselectivity |
| Palladium-Catalyzed Reaction | Constructs oxygenated derivatives | Moderate | Good diastereoselectivity |
| Asymmetric Synthesis | Organocatalytic methods for enantioselectivity | High | High enantioselectivity |
Chemical Reactions Analysis
Types of Reactions
Spiro[1-azabicyclo[2.2.1]heptane-7,3-pyrrolidin]-2-one (9CI) can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like halides, amines, and alcohols; electrophiles like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that spiro compounds, including Spiro[1-azabicyclo[2.2.1]heptane-7,3-pyrrolidin]-2-one, exhibit significant antitumor properties. Research has demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including:
- Human erythroleukemia (K562)
- Cervical carcinoma (HeLa)
- Acute T cell leukemia (Jurkat)
- Melanoma (Sk-mel-2)
- Breast cancer adenocarcinoma (MCF-7)
- Mouse colon carcinoma (CT26) .
The mechanism of action appears to involve disruption of the cell cycle and induction of apoptosis in cancer cells. For instance, a study utilizing MTS assays showed a concentration-dependent reduction in cell viability for several synthesized spiro-fused compounds .
Neuropharmacological Effects
The structural features of spiro compounds suggest potential applications in neuropharmacology. Preliminary studies indicate that these compounds may interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression. However, further investigation is required to elucidate the specific mechanisms and efficacy .
Case Study 1: Cytotoxicity Assessment
A study published in PMC evaluated the cytotoxic effects of various spiro-fused compounds against multiple tumor cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also affected cell motility and morphology, suggesting a multifaceted approach to their anticancer activity .
Case Study 2: In Silico Analysis
In silico studies have been conducted to assess the drug-like properties of spiro compounds using software such as SwissADME. These analyses help predict pharmacokinetic properties and guide further experimental designs .
Mechanism of Action
The mechanism of action of Spiro[1-azabicyclo[2.2.1]heptane-7,3-pyrrolidin]-2-one (9CI) involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares the target compound with structurally related spiroazabicyclic derivatives:
Key Findings and Structure-Activity Relationships (SAR)
Bicyclo System Impact :
- The bicyclo[2.2.1]heptane core in the target compound confers greater steric hindrance compared to bicyclo[2.2.2]octane derivatives (e.g., AR-R17779). This enhances selectivity for specific nAChR subtypes but reduces aqueous solubility (LogP 0.237 vs. 0.7) .
- Replacement of the bicyclo[2.2.1]heptane with bicyclo[2.2.2]octane (as in AR-R17779) increases receptor binding affinity (EC₅₀ = 34 nM) due to improved fit in the α7 nAChR orthosteric site .
Heterocyclic Modifications: The pyrrolidin-2-one moiety in the target compound provides hydrogen-bonding capacity (PSA 32.34 Ų), contrasting with the oxazolidinone in AR-R17779, which reduces PSA (15.3 Ų) but enhances lipophilicity . Substitution of pyrrolidin-2-one with pyrrolidine (e.g., Spiro[1-azabicyclo[2.2.1]heptane-2,3-pyrrolidine]) eliminates the carbonyl group, lowering PSA (15.3 Ų) and altering receptor interaction profiles .
Spiro Junction Flexibility :
- Cyclopropane-containing derivatives (e.g., Spiro[2-azabicyclo[2.2.1]heptane-7,1'-cyclopropane]) exhibit higher LogP (1.2) and enhanced blood-brain barrier penetration, making them candidates for CNS disorders .
Biological Activity
Spiro[1-azabicyclo[2.2.1]heptane-7,3-pyrrolidin]-2-one (9CI) is a bicyclic compound known for its unique spiro structure, which consists of two rings sharing a single atom. This compound features a nitrogen atom in one of its rings, categorizing it as a heterocyclic spiro compound. The molecular formula for this compound is with a molecular weight of approximately 166.22 g/mol . This article explores the biological activities associated with 9CI, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Structural Characteristics
The spiro structure of 9CI contributes to its unique chemical properties and biological activities. The compound's azabicyclic and pyrrolidin moieties are significant for its interaction with biological targets. The structural representation is as follows:
| Property | Value |
|---|---|
| CAS Number | 646055-97-2 |
| Molecular Formula | C9H14N2O |
| Molecular Weight | 166.22 g/mol |
| Chemical Structure | Structure |
The biological activity of spiro compounds like 9CI often involves their interaction with various receptors and enzymes within the body. Research indicates that compounds with similar structures can act on neuronal nicotinic acetylcholine receptors (nAChRs), which play crucial roles in modulating neurotransmission and cognitive functions . Specifically, the alpha 7 nicotinic receptor has been identified as a significant target for compounds in this class, suggesting that 9CI may influence neurophysiological processes.
Biological Activities
Research has highlighted several biological activities associated with spiro compounds, including:
- Neuroprotective Effects : Compounds similar to 9CI have shown potential in protecting neuronal cells from damage, possibly through modulation of nAChRs .
- Anticancer Properties : Some derivatives exhibit anticancer activity by interfering with cellular signaling pathways involved in tumor growth and metastasis .
- Anti-inflammatory Effects : Certain spiro compounds have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators .
Comparative Analysis
To better understand the potential of spiro[1-azabicyclo[2.2.1]heptane-7,3-pyrrolidin]-2-one (9CI), it is useful to compare it with other spiro compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Spironolactone | Steroidal spiro compound | Used as a diuretic medication |
| Spirocyclic oxindole derivatives | Heterocyclic spiro compounds | Known for anticancer properties |
| Spiro[5.5]undecane | Carbocyclic spiro compound | Exhibits strain due to ring size |
| Spiro-pyrrolidine derivatives | Heterocyclic spiro compounds | Potential neuroprotective effects |
Case Studies
- Neuropharmacological Study : A study on a related compound demonstrated its efficacy as a full agonist at the alpha 7 nAChR, suggesting that modifications in the structure could lead to enhanced neuropharmacological profiles .
- Anticancer Research : Investigations into spirocyclic oxindole derivatives revealed significant cytotoxic effects against various cancer cell lines, indicating that structural features similar to those in 9CI could also lead to promising anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
